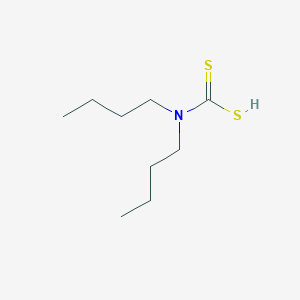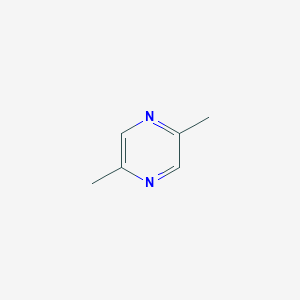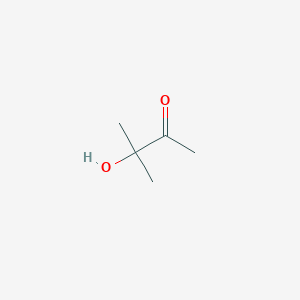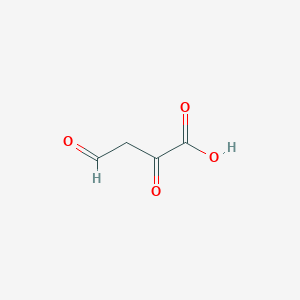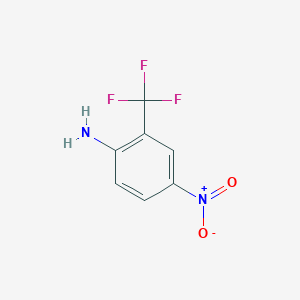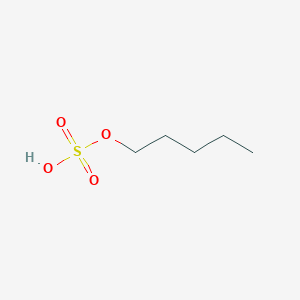
Monopentyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monopentyl sulfate, also known as MPS, is an organic compound that has gained significant attention in scientific research due to its unique properties. It is a sulfate ester of pentanol, which is a type of alcohol. MPS is a colorless liquid that is soluble in water and has a strong odor.
Mécanisme D'action
Monopentyl sulfate is metabolized in the liver by sulfotransferases, which are enzymes that catalyze the transfer of a sulfate group from a donor molecule to a target molecule. The resulting sulfate ester is more water-soluble and can be excreted from the body. Monopentyl sulfate has been shown to inhibit the activity of some sulfotransferases, which can lead to the accumulation of other sulfate esters in the body.
Effets Biochimiques Et Physiologiques
Monopentyl sulfate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of some enzymes, such as alcohol dehydrogenase, and decrease the activity of others, such as glutathione S-transferase. Monopentyl sulfate has also been shown to affect the expression of genes involved in drug metabolism and detoxification.
Avantages Et Limitations Des Expériences En Laboratoire
Monopentyl sulfate has several advantages for lab experiments, including its stability, solubility, and availability. It is also relatively inexpensive compared to other sulfate esters. However, Monopentyl sulfate has some limitations, such as its potential toxicity and its limited use in vivo due to its rapid metabolism.
Orientations Futures
There are several future directions for Monopentyl sulfate research. One direction is to investigate the effects of Monopentyl sulfate on the human body in more detail. Another direction is to develop new analytical methods for the detection and quantification of Monopentyl sulfate in biological samples. Additionally, Monopentyl sulfate could be used as a model compound for the development of new drugs that target sulfotransferases. Finally, Monopentyl sulfate could be used to study the effects of sulfate esters on the environment, as it is a common ingredient in personal care products.
Conclusion:
In conclusion, Monopentyl sulfate is a unique compound that has gained significant attention in scientific research due to its properties. It is synthesized by reacting pentanol with sulfuric acid and has been used in various scientific research fields. Monopentyl sulfate is metabolized in the liver by sulfotransferases and has several biochemical and physiological effects. It has several advantages for lab experiments, but also has some limitations. There are several future directions for Monopentyl sulfate research, including investigating its effects on the human body, developing new analytical methods, and using it as a model compound for drug development.
Méthodes De Synthèse
Monopentyl sulfate can be synthesized by reacting pentanol with sulfuric acid. The reaction results in the formation of Monopentyl sulfate and water. The reaction is exothermic and requires careful handling due to the corrosive nature of sulfuric acid. The purity of Monopentyl sulfate can be improved by distillation and recrystallization.
Applications De Recherche Scientifique
Monopentyl sulfate has been used in various scientific research fields, including biochemistry, pharmacology, and toxicology. It has been used as a substrate for enzymes, a model compound for drug metabolism studies, and a reference compound for analytical methods development. Monopentyl sulfate has also been used to study the effects of sulfate esters on the human body.
Propriétés
Numéro CAS |
110-92-9 |
|---|---|
Nom du produit |
Monopentyl sulfate |
Formule moléculaire |
C5H12O4S |
Poids moléculaire |
168.21 g/mol |
Nom IUPAC |
pentyl hydrogen sulfate |
InChI |
InChI=1S/C5H12O4S/c1-2-3-4-5-9-10(6,7)8/h2-5H2,1H3,(H,6,7,8) |
Clé InChI |
ZIRHAFGGEBQZKX-UHFFFAOYSA-N |
SMILES |
CCCCCOS(=O)(=O)O |
SMILES canonique |
CCCCCOS(=O)(=O)O |
Autres numéros CAS |
110-92-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



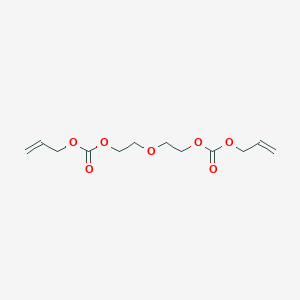
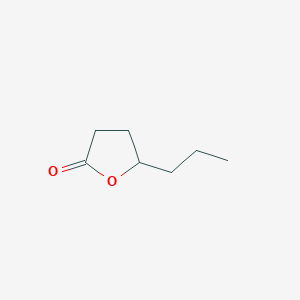
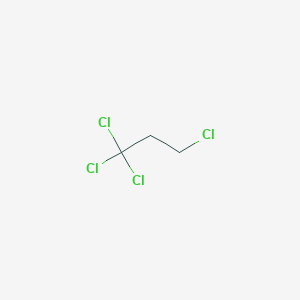

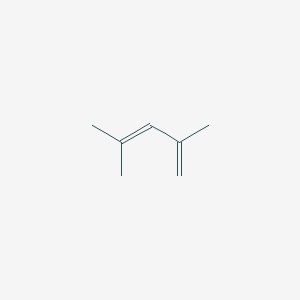
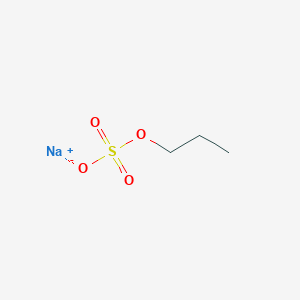
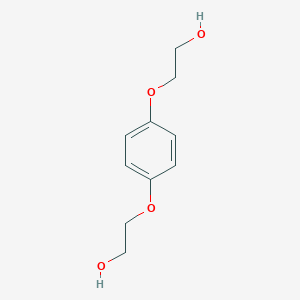
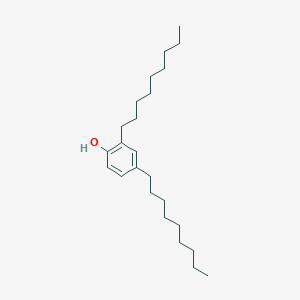
![1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane](/img/structure/B89650.png)
